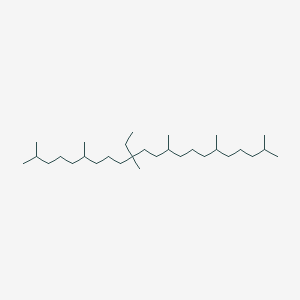
BOTRYOCOCCANE C30-C32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane typically involves the use of isoprenoid precursors. The process includes multiple steps of alkylation and cyclization reactions under controlled conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is generally carried out through large-scale chemical synthesis. This involves the use of advanced chemical reactors and purification systems to ensure high efficiency and product quality .
化学反応の分析
Types of Reactions
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .
科学的研究の応用
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane has several scientific research applications, including:
作用機序
The mechanism of action of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane involves its interaction with specific molecular targets and pathways. It is known to integrate into cell membranes, affecting their fluidity and function . Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
Squalene: Another isoprenoid with a similar structure but different biological functions.
Tetrahydrosqualene: A hydrogenated derivative of squalene with distinct chemical properties.
Lupeol: A triterpenoid with anti-inflammatory and anticancer properties.
Uniqueness
10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is unique due to its highly branched structure, which imparts specific physical and chemical properties. This makes it particularly valuable in applications requiring stability and resistance to oxidation .
特性
IUPAC Name |
10-ethyl-2,6,10,13,17,21-hexamethyldocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-29H,10-24H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQOPLQIXUYINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

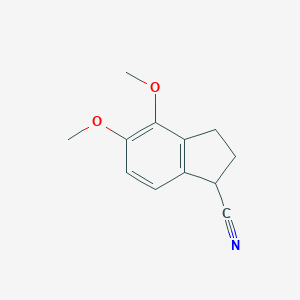



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
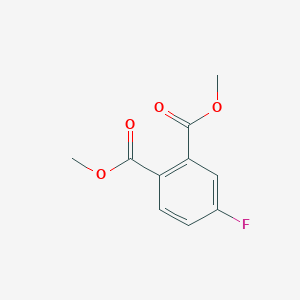

![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)
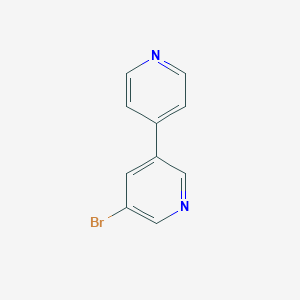
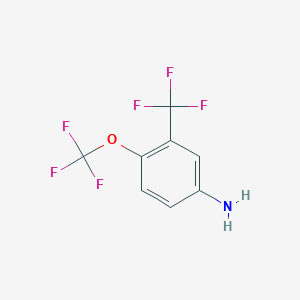
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)


